molecular formula C11H11NO B1604984 6-Ethyl-4-hydroxyquinoline CAS No. 303121-13-3

6-Ethyl-4-hydroxyquinoline

Cat. No. B1604984
M. Wt: 173.21 g/mol
InChI Key: BXKNYSZMAPLOOY-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydroxyquinoline is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

6-Ethyl-4-hydroxyquinolin-2 (1H)-one was synthesized by thermal cyclocondensation reaction of N, N′-bis (4-ethylphenyl) malonamide at 130–140°C in polyphosphoric acid . This compound was then applied in the azo-coupling reaction with some aniline-based diazonium salts, so as to prepare seven new mono-heterocyclic azo dyes .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-hydroxyquinoline is represented by the empirical formula C11H11NO . Its molecular weight is 173.21 . The SMILES string representation of this compound is CCc1ccc2nccc(O)c2c1 .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .

Scientific Research Applications

Spectrophotometric Studies

  • Application : 6-Ethyl-4-hydroxyquinolin-2(1H)-one was synthesized for use in the preparation of azo dyes. These dyes have unique synthesis and spectral properties and are valuable in spectrophotometric studies (Yahyazadeh et al., 2022).

Antimicrobial Agents

  • Application : Derivatives of 6-Ethyl-4-hydroxyquinoline, like ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, have been synthesized and shown to exhibit significant antimicrobial activities (Abdel-Mohsen, 2014).

Anticoccidial Activity

  • Application : Novel compounds such as ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates were synthesized and evaluated for their anticoccidial activities. Some of these compounds showed effectiveness against Eimeria tenella in chicken feed (Zou et al., 2009).

Anti-Hepatitis B Virus Activity

  • Application : Non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives have shown promise in inhibiting the replication of Hepatitis B Virus (HBV) DNA in vitro, indicating potential for therapeutic use (Liu et al., 2008).

Gas-Chromatographic Determination

  • Application : Ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate, used in animal feeding, can be determined in feeding stuffs through a modified Zeisel treatment and gas chromatography (Hoodless & Weston, 1970).

Antioxidant Use in Animal Feed

  • Application : 6-Ethyl-1,2-dihydro-2,2,4-trimethylquinoline, known as ethoxyquin, is extensively used as an antioxidant in animal feed to protect against lipid peroxidation. Its use is subject to safety and toxicity evaluations (Blaszczyk et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

6-ethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKNYSZMAPLOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352226
Record name 6-Ethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-hydroxyquinoline

CAS RN

303121-13-3
Record name 6-Ethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303121-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303121-13-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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